

Luseogliflozin chemical structure and synthesis pathway

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Compound of Interest

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Luseogliflozin

Introduction: A New Paradigm in Glycemic Control

Luseogliflozin, marketed as Lusefi®, is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2]. Developed by Taisho Pharmaceutical, it represents a significant therapeutic advancement for the management of type 2 diabetes mellitus[1][3]. Unlike traditional antidiabetic agents that modulate insulin secretion or sensitivity, luseogliflozin operates via an insulin-independent mechanism. It targets the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the renal proximal tubules[3][4]. By inhibiting this transporter, luseogliflozin promotes the urinary excretion of excess glucose, thereby lowering plasma glucose levels[5]. This guide provides a detailed exploration of the chemical architecture of luseogliflozin and a comprehensive analysis of its process-scale chemical synthesis.

Part 1: The Molecular Architecture of Luseogliflozin

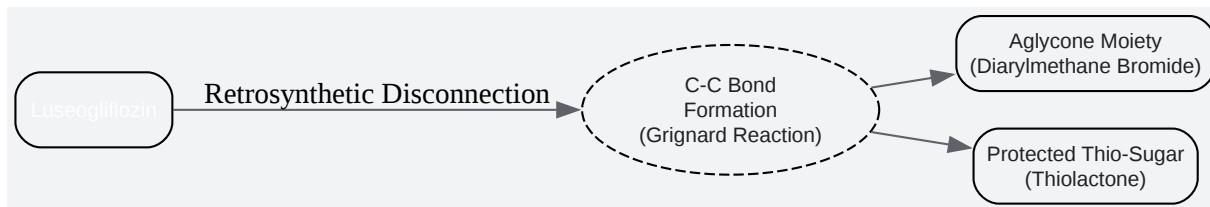
Luseogliflozin is a C-glucoside derivative, a class of compounds known for their stability against enzymatic degradation compared to O-glucosides[6]. Its structure is a sophisticated assembly of a glucose-like thiopyranose ring C-glycosidically linked to a substituted diarylmethane aglycone.

Systematic Name: (2S,3R,4R,5S,6R)-2-(5-((4-ethoxyphenyl)methyl)-2-methoxy-4-methylphenyl)-6-(hydroxymethyl)thiane-3,4,5-triol[7][8]

Key Structural Features:

- **Thiopyranose Ring:** A central feature is the six-membered thiane ring, a sulfur-containing analog of a pyranose ring. This "thio-sugar" moiety is critical for its interaction with the SGLT2 transporter.
- **C-Glycosidic Bond:** The thiopyranose ring is connected to the aglycone via a stable carbon-carbon bond at the anomeric position. This linkage confers high resistance to glycosidase enzymes, ensuring oral bioavailability and metabolic stability.
- **Diarylmethane Aglycone:** The non-sugar portion consists of a central methylene bridge connecting two substituted phenyl rings. This hydrophobic moiety is crucial for the molecule's binding affinity and selectivity. The specific substitution pattern—an ethoxy group on one ring and methoxy and methyl groups on the other—is finely tuned for optimal pharmacodynamic and pharmacokinetic properties.

Chemical Formula: $C_{23}H_{30}O_6S$ [7][8] Molecular Weight: 434.55 g/mol [7][8]



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Caption: Retrosynthetic analysis of Luseogliflozin.

Stage 1: Synthesis of the Aglycone Moiety

The synthesis of the diarylmethane aglycone (Intermediate 165) is achieved through a sequence of bromination, Friedel-Crafts acylation, and reduction.[1]

- **Bromination:** The synthesis begins with commercially available 4-methoxy-2-methyl-benzoic acid (160). Electrophilic aromatic substitution using bromine in the presence of a catalytic amount of iron powder yields the 5-bromo derivative 161. This reaction produces a mixture of regioisomers, necessitating purification by recrystallization to isolate the desired product.[1]

- Friedel-Crafts Acylation: The carboxylic acid of 161 is converted to a more reactive acyl chloride (162) using oxalyl chloride. This intermediate then undergoes a Lewis acid-catalyzed Friedel-Crafts reaction with ethoxybenzene (163). Aluminum chloride ($AlCl_3$) facilitates the acylation to form the dibenzylidene ketone 164.[1][9] The choice of a Friedel-Crafts reaction is a classic and robust method for forming aryl-carbonyl bonds.
- Ketone Reduction: The final step in the aglycone synthesis is the reduction of the ketone in 164. A silane-based reduction using triethylsilane (Et_3SiH) and a Lewis acid like boron trifluoride etherate ($BF_3 \cdot Et_2O$) is employed. This method is highly efficient for the reduction of benzylic ketones to the corresponding methylene group, affording the target aglycone 165 in excellent yield.[1][9]

Stage 2: Synthesis of the Key Thiolactone Intermediate

The protected thio-sugar donor, thiolactone 166, is prepared from 5-thio-D-glucose penta-O-acetate (169). This process involves a series of protection and deprotection steps to ensure the correct stereochemistry and to have a suitable leaving group for the subsequent coupling reaction.[1] The hydroxyl groups are protected with benzyl ethers, which are stable under the conditions of the Grignard coupling but can be removed cleanly in the final step via hydrogenolysis.[1]

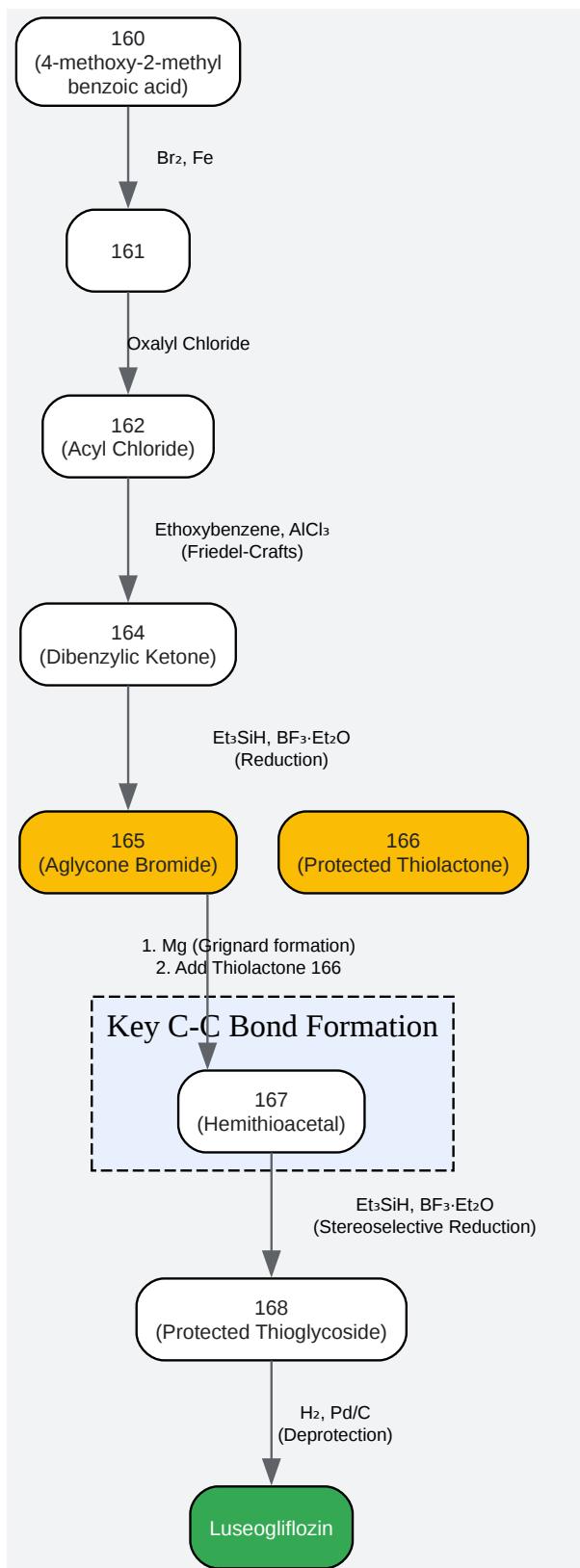
Stage 3: Coupling and Stereoselective Reduction

This stage represents the crucial C-C bond-forming event where the two main fragments are joined.

- Grignard Reaction: The aglycone bromide 165 is converted into its corresponding Grignard reagent by reacting it with magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiolactone 166. This 1,2-addition reaction forms a hemithioacetal intermediate (167).[1][10] The use of a Grignard reaction is a powerful and widely used method for constructing C-C bonds.
- Stereoselective Reduction: The resulting hemithioacetal 167 is then stereoselectively reduced to the thioglycoside 168. The combination of triethylsilane and boron trifluoride etherate is again employed, which preferentially yields the desired β -anomer, crucial for the biological activity of the final compound.[1][10]

Stage 4: Final Deprotection

The final step is the global deprotection of all benzyl ether protecting groups on the thiopyranose ring. This is accomplished through catalytic hydrogenation. Using a palladium catalyst, the benzyl groups are cleaved to yield the free hydroxyl groups, furnishing the final active pharmaceutical ingredient, luseogliflozin.[\[1\]](#)

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Caption: Process-scale synthesis pathway of Luseogliflozin.

Part 3: Experimental Protocols and Data

The following protocols are based on the process synthesis reported by Taisho Pharmaceutical.

[1]

Summary of Synthetic Steps and Yields

Step	Transformation	Starting Material	Key Reagents	Product	Yield (%)
1	Bromination	4-methoxy-2-methylbenzoic acid (160)	Br ₂ , Fe	5-bromo derivative (161)	34
2	Friedel-Crafts Acylation	Benzoic acid 161	Oxalyl chloride, Ethoxybenzene, AlCl ₃	Dibenzylidene (164)	82 (2 steps)
3	Ketone Reduction	Dibenzylidene (164)	Et ₃ SiH, BF ₃ ·Et ₂ O	Aglycone bromide (165)	99
4	Grignard Coupling	Aglycone bromide 165	Mg, Thiolactone 166	Hemithioacetal (167)	75
5	Stereoselective Reduction	Hemithioacetal 167	Et ₃ SiH, BF ₃ ·Et ₂ O	Protected thioglycoside (168)	77
6	Deprotection	Protected thioglycoside 168	H ₂ , Pd/C	Luseogliflozin	81

Detailed Experimental Protocol: Aglycone Synthesis and Coupling

Step 1: Synthesis of 5-bromo-4-methoxy-2-methylbenzoic acid (161)

- To a solution of 4-methoxy-2-methyl-benzoic acid (160) in a suitable solvent, add a catalytic amount of iron powder.
- Slowly add bromine (Br_2) to the mixture at room temperature.
- Stir the reaction until completion, as monitored by TLC or HPLC.
- Work up the reaction mixture and purify the crude product by recrystallization from methanol to isolate the desired 5-bromo regioisomer (161).

Step 2: Synthesis of (5-bromo-4-methoxy-2-methylphenyl)(4-ethoxyphenyl)methanone (164)

- Treat benzoic acid 161 with oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF to form the acyl chloride 162.
- In a separate flask, dissolve ethoxybenzene (163) and aluminum chloride (AlCl_3) in a suitable solvent under an inert atmosphere.
- Cool the mixture and slowly add the solution of acyl chloride 162.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with acid and perform an aqueous workup. Purify the resulting crude material to obtain ketone 164.

Step 3: Synthesis of 1-bromo-5-(4-ethoxybenzyl)-2-methoxy-4-methylbenzene (165)

- Dissolve ketone 164 in an appropriate solvent (e.g., acetonitrile).
- Add triethylsilane (Et_3SiH) followed by the slow addition of boron trifluoride etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$) at a reduced temperature.
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, perform an aqueous workup and purify to yield the aglycone 165.

Step 4: Grignard Coupling and Reduction to form protected Luseogliflozin (168)

- Prepare the Grignard reagent by reacting aglycone bromide 165 with magnesium turnings in anhydrous THF.
- Cool the Grignard solution and slowly add a solution of the protected thiolactone 166 in THF.
- After the addition is complete, quench the reaction to obtain the crude hemithioacetal 167.
- Without extensive purification, dissolve the crude 167 in acetonitrile.
- Add triethylsilane followed by boron trifluoride etherate at low temperature.
- Stir until the reduction is complete, then perform an aqueous workup and purify by chromatography to isolate the protected β -thioglycoside 168.

Conclusion

The chemical architecture of luseogliflozin is a testament to modern medicinal chemistry, featuring a stable C-glycosidic linkage and a finely-tuned aglycone moiety that together confer high potency and selectivity for the SGLT2 transporter. The synthesis pathway developed for its large-scale production is a convergent and efficient route that relies on classic, robust reactions such as Friedel-Crafts acylation and Grignard reactions, coupled with modern, highly selective reductions. This technical overview provides a foundational understanding of luseogliflozin's structure and the chemical ingenuity behind its synthesis, offering valuable insights for professionals in drug discovery and development.

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